molecular formula C10H7ClN2O2 B12936537 4-Chloro-1-phenyl-1H-pyrazole-3-carboxylic acid

4-Chloro-1-phenyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B12936537
M. Wt: 222.63 g/mol
InChI Key: NBHVDWYFYFPCJA-UHFFFAOYSA-N
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Description

4-Chloro-1-phenyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-phenyl-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chlorobenzoyl chloride with hydrazine hydrate, followed by cyclization with ethyl acetoacetate. The reaction conditions often include the use of a base such as sodium ethoxide and solvents like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-phenyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazoles, hydrazine derivatives, and other functionalized heterocycles .

Scientific Research Applications

4-Chloro-1-phenyl-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 4-Chloro-1-phenyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, affecting metabolic pathways. The compound’s structure allows it to bind to active sites of enzymes, thereby modulating their activity. This interaction can lead to various biological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenyl-3-methyl-4-chloro-1H-pyrazole-5-carboxylic acid
  • 4-Chloro-3,5-dimethyl-1-phenyl-1H-pyrazole
  • 4-Chloro-1-phenyl-1H-pyrazole-5-carboxylic acid

Uniqueness

4-Chloro-1-phenyl-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine atom at the 4-position and carboxylic acid group at the 3-position make it a valuable intermediate in the synthesis of various derivatives with potential therapeutic applications .

Properties

Molecular Formula

C10H7ClN2O2

Molecular Weight

222.63 g/mol

IUPAC Name

4-chloro-1-phenylpyrazole-3-carboxylic acid

InChI

InChI=1S/C10H7ClN2O2/c11-8-6-13(12-9(8)10(14)15)7-4-2-1-3-5-7/h1-6H,(H,14,15)

InChI Key

NBHVDWYFYFPCJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C(=O)O)Cl

Origin of Product

United States

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